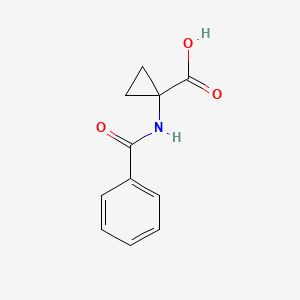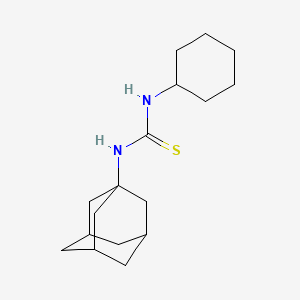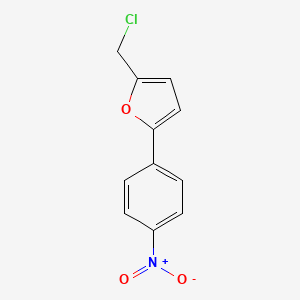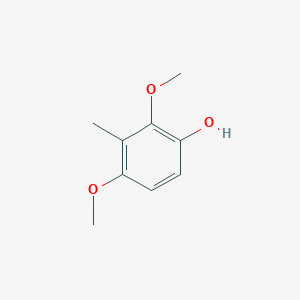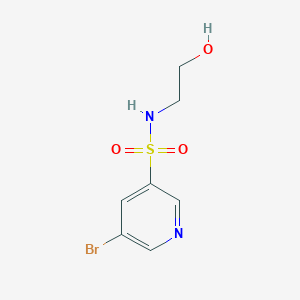
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9BrN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a sulfonamide group, which is known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the reaction of 5-bromo-3-pyridinesulfonyl chloride with 2-aminoethanol under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carboxylic acid or reduced to an ethyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted pyridinesulfonamides.
Oxidation Products: Carboxylic acids.
Reduction Products: Ethyl derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the bromine atom and hydroxyethyl group can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide is unique due to the presence of both a bromine atom and a hydroxyethyl group, which confer distinct chemical reactivity and biological activity compared to other pyridinesulfonamide derivatives. These modifications can lead to enhanced potency and selectivity in various applications.
Properties
CAS No. |
887308-17-0 |
|---|---|
Molecular Formula |
C7H9BrN2O3S |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O3S/c8-6-3-7(5-9-4-6)14(12,13)10-1-2-11/h3-5,10-11H,1-2H2 |
InChI Key |
GRYURKUNPLCTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)NCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Cyanomethoxy)phenyl]acetamide](/img/structure/B8769742.png)

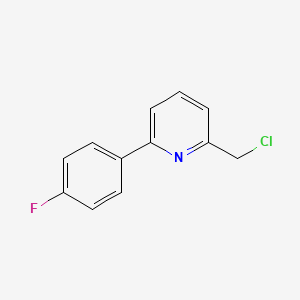
![Ethyl 2-(methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8769758.png)


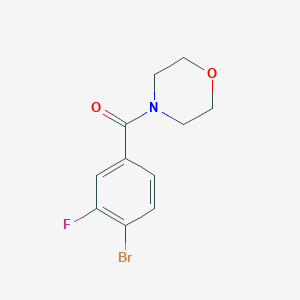
![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-fluoro-2-methyl-](/img/structure/B8769785.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8769793.png)
